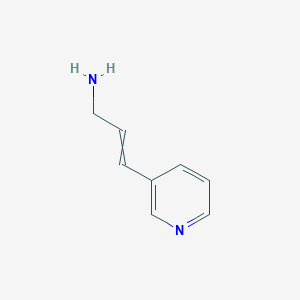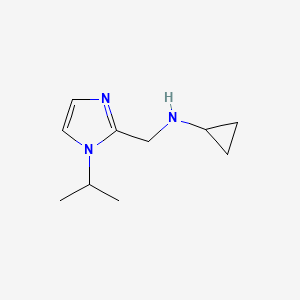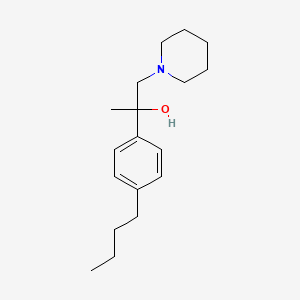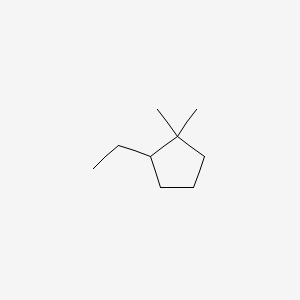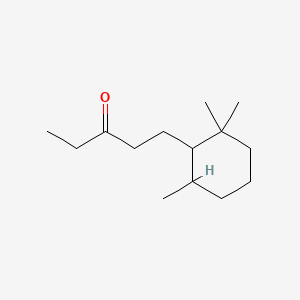
1-(2,2,6-Trimethylcyclohexyl)pentan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2,6-Trimethylcyclohexyl)pentan-3-one is an organic compound with the molecular formula C14H26O. It is characterized by a cyclohexane ring substituted with three methyl groups and a pentan-3-one chain. This compound is known for its applications in various fields, including perfumery and industrial chemistry .
Méthodes De Préparation
The synthesis of 1-(2,2,6-Trimethylcyclohexyl)pentan-3-one typically involves the following steps:
Analyse Des Réactions Chimiques
1-(2,2,6-Trimethylcyclohexyl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexane ring, where the methyl groups can be replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2,2,6-Trimethylcyclohexyl)pentan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(2,2,6-Trimethylcyclohexyl)pentan-3-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. The cyclohexane ring and the ketone group play crucial roles in its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
1-(2,2,6-Trimethylcyclohexyl)pentan-3-one can be compared with other similar compounds, such as:
1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one: This compound has a similar structure but differs in the position and number of double bonds.
1-(2,2,6-Trimethylcyclohexyl)-3-pentanol: This compound is the reduced form of this compound, with an alcohol group instead of a ketone.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
60241-69-2 |
|---|---|
Formule moléculaire |
C14H26O |
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
1-(2,2,6-trimethylcyclohexyl)pentan-3-one |
InChI |
InChI=1S/C14H26O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h11,13H,5-10H2,1-4H3 |
Clé InChI |
KFDYBYSVIGXWSM-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CCC1C(CCCC1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


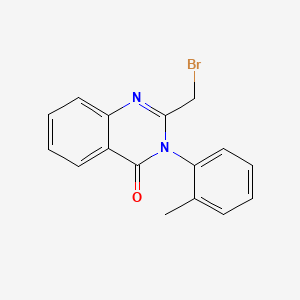
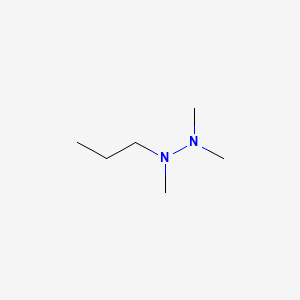
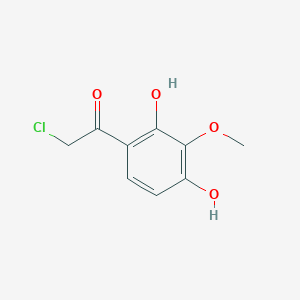
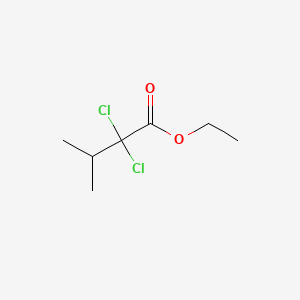


![16-ethyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,18,21-undecaene](/img/structure/B13952901.png)
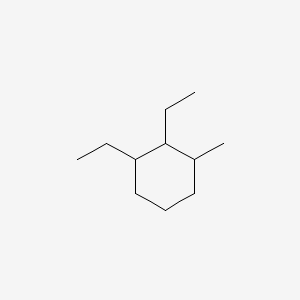
![tert-butyl (1R,3S,4S)-3-[6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13952923.png)
![4-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952928.png)
